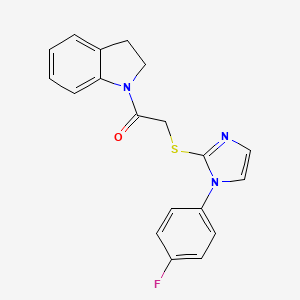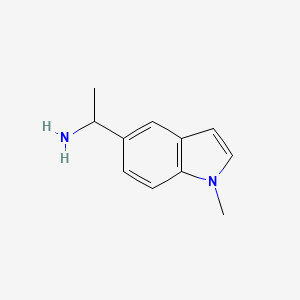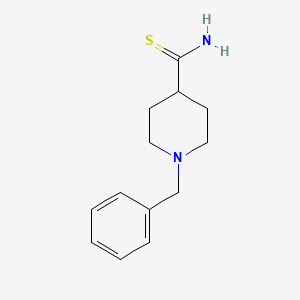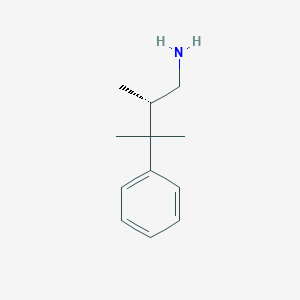
FC(C(=O)NC1CC(Cnc1)C(=O)OC)(F)F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “FC(C(=O)NC1CC(Cnc1)C(=O)OC)(F)F” is also known as methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate . It has a molecular formula of C9H13F3N2O3 and a molecular weight of 254.21 g/mol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-6(4-13-3-5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16) . This indicates the connectivity and hydrogen count of the atoms in the molecule. The compound has two undefined atom stereocenters .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 67.4 Ų, a rotatable bond count of 3, and a complexity of 306 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .Aplicaciones Científicas De Investigación
Fluorescence Correlation Spectroscopy (FCS): Technique and Applications
FCS uses statistical analysis of fluorescence fluctuations to analyze dynamic molecular events like diffusion or conformational fluctuations of biomolecules. It has applications in analytical chemistry, biophysics, and cell biology. FCS is advantageous for its single-molecule sensitivity and high dynamic resolution, making it suitable for studying molecular dynamics within cells (Krichevsky & Bonnet, 2002).
Fluorescence Complementation (FC) in Biological Research
FC, a technique using fluorescent proteins, visualizes molecular events in living cells and organisms. It has enabled insights into protein-protein interactions, post-translational modifications, and other molecular events, also finding use in drug discovery (Shyu & Hu, 2008).
FCS in Living Cells
FCS is ideal for studying molecular concentrations, interactions, and internal dynamics at nanomolar concentrations in living cells. It provides valuable information on diffusion coefficients, local concentration, and molecular interactions, thereby aiding in the assessment of diverse molecular dynamics in living cells (Kim, Heinze, & Schwille, 2007).
Propiedades
IUPAC Name |
methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-6(4-13-3-5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIANXKRAADBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2372165.png)
![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)



![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2372175.png)

![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)
![(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2372179.png)
![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)
![N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2372181.png)
